![molecular formula C17H25N3O3 B8740919 7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE](/img/structure/B8740919.png)
7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a nitro group and a propan-2-yloxy group on the phenyl ring adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone under acidic conditions to form the spiro linkage. The nitro and propan-2-yloxy groups can then be introduced through nitration and etherification reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the application of catalytic methods for the nitration and etherification steps to improve efficiency and selectivity.
化学反应分析
Types of Reactions
7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the propan-2-yloxy group with other alkoxy groups.
科学研究应用
7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and spirocyclic moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
相似化合物的比较
Similar Compounds
- 1-Methyl-7-[4-nitro-3-(methoxy)phenyl]-1,7-diazaspiro[4.4]nonane
- 1-Methyl-7-[4-nitro-3-(ethoxy)phenyl]-1,7-diazaspiro[4.4]nonane
- 1-Methyl-7-[4-nitro-3-(butoxy)phenyl]-1,7-diazaspiro[4.4]nonane
Uniqueness
7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds.
属性
分子式 |
C17H25N3O3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
1-methyl-7-(4-nitro-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C17H25N3O3/c1-13(2)23-16-11-14(5-6-15(16)20(21)22)19-10-8-17(12-19)7-4-9-18(17)3/h5-6,11,13H,4,7-10,12H2,1-3H3 |
InChI 键 |
QVWJNPIUXQAZGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
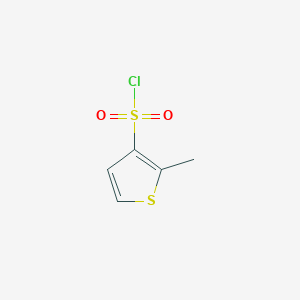
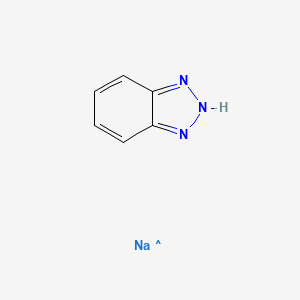
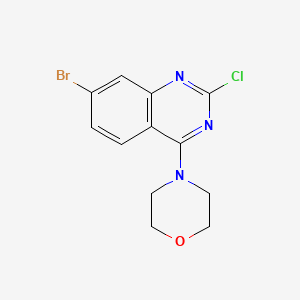
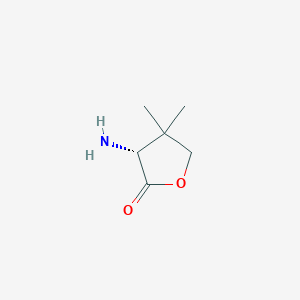
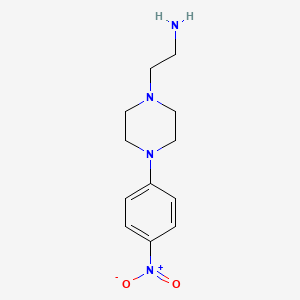
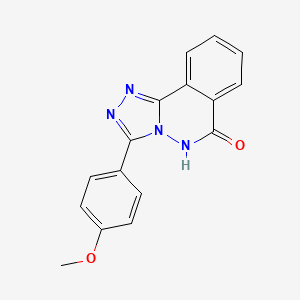
![8-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8740881.png)

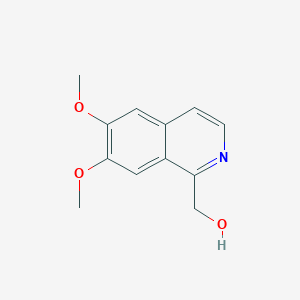

![N-(3,4-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8740906.png)
![2-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8740914.png)
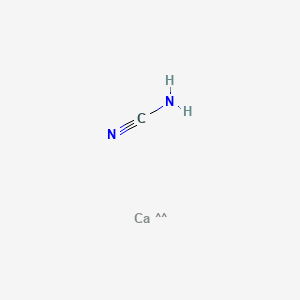
![6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8740927.png)
